molecular formula C19H14N2 B1505449 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 229020-91-1

6-Methyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B1505449
CAS No.: 229020-91-1
M. Wt: 270.3 g/mol
InChI Key: PSBPHGGTLVCYEF-UHFFFAOYSA-N
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Description

6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ) is a high-value synthetic compound serving as a key scaffold in medicinal chemistry and materials science research. In biological studies, 6-MICZ is a potent agonist of the Aryl Hydrocarbon Receptor (AhR) . Research in cell-based assays has demonstrated that its activity can surpass that of other well-known indolocarbazoles, such as 6-formylindolo[3,2-b]carbazole (6-FICZ), particularly in human, rat, and guinea pig cell lines, making it a crucial tool for investigating AhR's role in skin homeostasis, immune response, and xenobiotic metabolism . In the field of organic electronics, the rigid, planar, and π-conjugated structure of the indolo[3,2-b]carbazole core is highly prized for developing advanced materials . Derivatives of this core are extensively utilized as hole-transporting materials, emitters, and host materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The methyl substituent at the 6-position offers a versatile synthetic handle for further chemical modification through reactions such as oxidation or halogenation, enabling the development of more complex molecular architectures and fine-tuning of material properties . This product is provided For Research Use Only (RUO).

Properties

IUPAC Name

12-methyl-5,11-dihydroindolo[3,2-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-11-18-13-7-3-5-9-16(13)20-17(18)10-14-12-6-2-4-8-15(12)21-19(11)14/h2-10,20-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBPHGGTLVCYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1C4=CC=CC=C4N3)C5=CC=CC=C5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705313
Record name 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229020-91-1
Record name 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (CAS No. 229020-91-1) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer and antiviral effects, supported by various studies and findings.

Chemical Structure and Synthesis

This compound belongs to the indolo[3,2-b]carbazole family, characterized by a fused indole and carbazole structure. The synthesis of this compound has been reported using various methods, including cyclization reactions involving indoles and phenylglyoxal derivatives. For example, one synthesis route utilizes a double Fischer indolization approach to yield the desired structure efficiently .

Biological Activities

Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown its efficacy against several cancer cell lines, including leukemia and solid tumors. Specifically, it has been noted for inducing apoptosis in cancer cells and inhibiting cell proliferation through various mechanisms:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against L1210 murine leukemia cells. It induces DNA strand breaks and can lead to cell cycle arrest at the G2/M phase without triggering apoptosis in some cases .
  • Mechanistic Insights : The compound's ability to disrupt DNA integrity suggests potential as a chemotherapeutic agent. It has been observed that certain derivatives can enhance this effect through structural modifications that increase their reactivity towards cellular targets.

Antiviral Activity
In addition to its anticancer properties, this compound has shown antiviral potential. Preliminary studies suggest effectiveness against HIV and other viral pathogens through mechanisms that may involve inhibition of viral replication or interference with viral entry into host cells .

Case Studies and Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Study Focus Findings
Bhuyan et al. (2000)Antitumor ActivityInduced apoptosis in L1210 cells; significant cytotoxicity observed .
Recent Synthesis StudiesStructural VariationsModifications led to enhanced biological activity; specific derivatives displayed improved efficacy against cancer cells .
Antiviral StudiesHIV InhibitionDemonstrated potential to inhibit HIV replication in vitro; further research needed for clinical applications .

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at position 6 undergoes selective oxidation to form functionalized derivatives:

  • Formylation : Treatment with oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the methyl group to a formyl group, yielding 6-formylindolo[3,2-b]carbazole (6-FICZ). This reaction proceeds via radical intermediates under mild conditions, achieving yields up to 65% .

  • Hydroxymethylation : Subsequent reduction of 6-FICZ using sodium borohydride (NaBH₄) produces 6-hydroxymethylindolo[3,2-b]carbazole, retaining the dihydro scaffold .

Reaction TypeReagents/ConditionsProductYield
Methyl → FormylDDQ, CH₂Cl₂, rt, 24h6-Formylindolo[3,2-b]carbazole (FICZ)65%
Formyl → HydroxymethylNaBH₄, MeOH, 0°C → rt6-Hydroxymethylindolo[3,2-b]carbazole78%

Halogenation Reactions

6-MICZ participates in electrophilic substitution at position 12:

  • Bromination : Reaction with N-bromosuccinimide (NBS) in DMF at 60°C introduces a bromine atom at position 12, yielding 6-methyl-12-bromo-5,11-dihydroindolo[3,2-b]carbazole. This bisubstituted derivative serves as a precursor for cross-coupling reactions .

Mechanism :

  • NBS generates bromine radicals under heating.

  • Electrophilic attack occurs at the electron-rich position 12 of the carbazole ring.

Oxidative Coupling Reactions

The dihydroindolocarbazole core facilitates dimerization under oxidative conditions:

  • C–C Coupling : FeCl₃·6H₂O in CH₃CN induces C–C bond formation between two indolocarbazole units, producing a dimer linked at position 6 .

  • C–N Coupling : Air oxidation or Pd(OAc)₂ catalysis results in C–N linked dimers, though yields are lower (~40%) compared to FeCl₃-mediated reactions .

Oxidizing AgentCoupling TypeProduct StructureYield
FeCl₃·6H₂OC–C6,6'-Bis(indolocarbazole)72%
Pd(OAc)₂C–NN-linked indolocarbazole dimer38%

Photochemical Reactions

6-MICZ exhibits photolability under UV light:

  • Quinone Formation : Prolonged UV exposure (λ = 365 nm) in aerobic conditions oxidizes the dihydroindolocarbazole scaffold to a quinone derivative, accompanied by loss of aromaticity .

  • Biological Relevance : This photodegradation pathway is implicated in the compound’s activity as an aryl hydrocarbon receptor (AhR) ligand, modulating detoxification pathways .

Substitution Reactions

The methyl group enables regioselective functionalization:

  • Nitration : While not directly reported for 6-MICZ, analogous 5,11-dihydroindolo[3,2-b]carbazoles undergo nitration at position 6 using HNO₃/H₂SO₄, suggesting potential applicability .

Biological Activity and Reaction Implications

6-MICZ’s oxidation products, particularly 6-FICZ, exhibit enhanced AhR binding affinity (EC₅₀ = 0.1–1 nM) . The brominated derivative shows promise in Suzuki-Miyaura cross-coupling for synthesizing π-extended systems relevant to organic electronics .

Comparison with Similar Compounds

The following analysis categorizes ICZ derivatives based on substituent type, position, and functional impact.

Substituent Position and Type

C-6 and C-12 Modifications

Substituents at C-6/C-12 significantly influence electronic properties and synthetic pathways:

Compound Substituents (C-6/C-12) Key Properties Applications References
6-Me-ICZ Methyl (C-6) Enhanced solubility; moderate steric hindrance; tunable HOMO-LUMO gap Organic semiconductors
6-Pentyl-ICZ Pentyl (C-6) Higher lipophilicity; forms C-C/C-N dimers via FeCl₃ or Pd(OAc)₂ oxidation Bioactive dimer synthesis
6,12-Diphenyl-ICZ Phenyl (C-6/C-12) Extended π-conjugation; high thermal stability (m.p. >360°C) OLED emitters, semiconductors
6,12-Bis(4-fluorophenyl) Fluorophenyl (C-6/C-12) Electron-withdrawing effect; lowered HOMO energy (-5.14 to -5.07 eV) Electrochromic polymers

Key Insights :

  • Methyl groups (6-Me-ICZ) improve solubility without drastically altering electronic properties, making them suitable for solution-processed devices .
  • Pentyl groups enhance oxidative dimerization reactivity, enabling novel C-C/C-N bond formation .
  • Aryl substituents (e.g., phenyl, fluorophenyl) extend conjugation and stabilize HOMO-LUMO levels, critical for optoelectronic applications .
N-5 and N-11 Modifications

Alkylation at N-5/N-11 improves processability and film morphology:

Compound N-5/N-11 Substituents Key Properties Applications References
5,11-Dihexyl-6,12-diphenyl-ICZ Hexyl High hole mobility (>10⁻³ cm²/V·s); amorphous film compatibility OFETs, OLEDs
5,11-Didodecyl-6,12-diphenyl-ICZ Dodecyl Enhanced solubility; ordered π-π stacking Solution-processed devices

Key Insights :

  • Long alkyl chains (e.g., hexyl, dodecyl) increase solubility and enable thin-film self-assembly, critical for device fabrication .
  • Shorter chains (e.g., methyl) may compromise solubility but reduce steric bulk, favoring charge transport .

Electronic and Optoelectronic Properties

HOMO-LUMO Levels
  • 6-Me-ICZ exhibits a HOMO-LUMO gap intermediate between alkyl- and aryl-substituted ICZs. Methoxyphenyl-substituted ICZs show ionization potentials of 5.31–5.47 eV, while methyl groups may slightly raise HOMO levels due to inductive effects .
  • Aryl substituents (e.g., 6,12-diphenyl-ICZ) lower the HOMO-LUMO gap (ΔEST ≈ 0.3 eV) compared to alkyl derivatives, enhancing charge transfer in TADF emitters .
Semiconductor Performance
  • 6-Me-ICZ derivatives with silylethynylphenyl groups achieve n-type behavior with electron mobility >0.1 cm²/V·s in OFETs .
  • Bulkier substituents (e.g., trifluoromethyl-BO in 1BOICz) introduce multiresonance effects, improving electroluminescence efficiency (EQE >20%) in OLEDs .

Preparation Methods

One-Step Methylation via Oxidative Coupling

A notable method for preparing 6-methylindolo[3,2-b]carbazole (the precursor to the dihydro form) involves an oxidative coupling reaction between indole, acetaldehyde, and triethyl orthoformate. This one-step reaction yields the 6-methyl derivative efficiently with a reported yield of approximately 46%, which is significantly higher than yields for other indolo[3,2-b]carbazole derivatives prepared through multi-step syntheses.

Reaction Scheme Summary:

Reactants Conditions Product Yield (%)
Indole + Acetaldehyde + Triethyl orthoformate Heating in toluene, 110 °C, 1 h 6-Methylindolo[3,2-b]carbazole ~46

Oxidation to Formyl Derivative and Further Reduction

The methyl group at position 6 can be oxidized to a formyl group using selenium dioxide (SeO2) in toluene at 110 °C. The formyl derivative can then be selectively reduced to a hydroxymethyl group using lithium borohydride in tetrahydrofuran (THF) at 0 °C under nitrogen atmosphere. This sequence allows for functional diversification at position 6.

Step Reagents/Conditions Product Yield (%)
Oxidation of methyl to formyl SeO2, toluene, 110 °C, 1 h 6-Formylindolo[3,2-b]carbazole 10
Reduction of formyl to hydroxymethyl LiBH4, THF, 0 °C, 1 h 6-Hydroxymethylindolo[3,2-b]carbazole Not specified

Halogenation for Further Functionalization

Bromination at position 6 (and 12) is achieved by treating the methyl derivative with N-bromosuccinimide (NBS), introducing bromine atoms that enhance lipophilicity and provide reactive sites for further substitution reactions.

Detailed Research Findings and Analysis

  • The one-step synthesis of 6-methylindolo[3,2-b]carbazole is advantageous due to its simplicity and relatively high yield (46%) compared to multi-step syntheses of related compounds that often have yields as low as 2%.
  • Oxidative transformation of the methyl group to a formyl group is less efficient (10% yield), but the formyl group is crucial for further chemical modifications and biological activity studies.
  • Reduction of the formyl group to a hydroxymethyl substituent requires a stronger reducing agent (lithium borohydride) rather than sodium borohydride, likely due to conjugation effects in the molecule.
  • Bromination using NBS allows the introduction of reactive halogen atoms for subsequent derivatization, expanding the chemical versatility of the compound.
  • Electrophilic aromatic substitution reactions on indolo[3,2-b]carbazoles, including nitration and formylation, have been extensively studied, revealing high regioselectivity favoring substitutions at positions 2, 6, 8, and 12 depending on the substituents and reaction conditions.
  • The π-excessive nature of the indolo[3,2-b]carbazole system facilitates electrophilic aromatic substitutions, which are key to introducing functional groups such as methyl, nitro, and formyl groups at desired positions.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Oxidative coupling Indole + Acetaldehyde + Triethyl orthoformate, heat 6-Methylindolo[3,2-b]carbazole ~46 One-step, efficient synthesis
Oxidation SeO2, toluene, 110 °C, 1 h 6-Formylindolo[3,2-b]carbazole 10 Lower yield, important for further derivatization
Reduction LiBH4, THF, 0 °C, 1 h 6-Hydroxymethylindolo[3,2-b]carbazole Not specified Requires strong reducing agent due to conjugation
Bromination NBS 6,12-Dibromoindolo[3,2-b]carbazole Not specified Enables further functionalization

Summary and Outlook

The preparation of 6-methyl-5,11-dihydroindolo[3,2-b]carbazole is efficiently achieved through a strategic one-step oxidative coupling to install the methyl group, followed by optional oxidation and reduction steps for functional group diversification. Electrophilic aromatic substitution reactions are central to modifying the indolo[3,2-b]carbazole scaffold, leveraging its electron-rich aromatic system. These methods provide a robust platform for synthesizing derivatives with potential applications in biological studies and materials science.

Further optimization of oxidation and functionalization steps could improve yields and facilitate the synthesis of a broader range of derivatives. The established synthetic routes also enable the exploration of structure-activity relationships critical for the development of novel compounds based on the indolo[3,2-b]carbazole framework.

Q & A

Q. What are the most reliable synthetic routes for preparing 6-methyl-5,11-dihydroindolo[3,2-b]carbazole, and how can reaction yields be optimized?

The indolo[3,2-b]carbazole (ICZ) core is typically synthesized via acid-catalyzed condensation of indole derivatives with aldehydes , followed by cyclization. For 6-methyl substitution, iodine-catalyzed condensation of methyl-substituted indoles with aldehydes (e.g., acetaldehyde) in acetonitrile is effective, yielding intermediates that undergo aromatization with iodine . N-Alkylation of the NH groups (e.g., using alkyl halides) improves solubility and processability, with yields up to 80% achieved via optimized stoichiometry and reaction time . Key optimization steps include:

  • Precise control of acid catalyst concentration (e.g., HI or H₂SO₄) to minimize side products.
  • Use of Pd-based catalysts (e.g., Pd₂(dba)₃) for cross-coupling reactions to introduce aryl/heteroaryl substituents .

Q. How do researchers confirm the structural integrity and purity of this compound derivatives?

A combination of ¹H/¹³C NMR, ESI-MS, and single-crystal XRD is essential. For example:

  • NMR identifies regioselective substitution patterns (e.g., distinguishing 2,8- vs. 3,9-dibromo isomers via aromatic proton splitting ).
  • XRD confirms coplanarity of the ICZ core and π-stacking in crystals, critical for charge transport .
  • UV-vis and fluorescence spectra validate electronic properties (e.g., λmax ~340–430 nm for π→π* transitions) .

Q. Why is the indolo[3,2-b]carbazole core particularly suited for organic electronic applications?

The ICZ scaffold exhibits extended π-conjugation, structural rigidity, and tunable HOMO/LUMO levels (-5.0 to -5.5 eV), making it ideal for hole transport in OLEDs and OFETs. Substitution at the 6-position (methyl or aryl groups) enhances solubility and reduces aggregation, while N-alkylation improves thermal stability (Tg >150°C) .

Advanced Research Questions

Q. How can regioselective functionalization (e.g., bromination, nitration) be achieved at specific positions of the ICZ core?

Regioselectivity depends on electronic and steric effects :

  • Bromination : FeBr₃ or Br₂ in DCM selectively targets electron-rich C2/C8 positions, whereas steric hindrance from N-alkyl groups directs bromination to C3/C9 .
  • Nitration : Acetyl nitrate preferentially nitrates C2/C8 in 6,12-diaryl-ICZs, while 6,12-unsubstituted derivatives undergo nitration at C6/C12. Reduction of nitro groups yields amino derivatives for further coupling .
  • Analytical validation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) resolve positional isomers .

Q. What strategies enhance charge-carrier mobility in ICZ-based semiconductors for FET applications?

  • Side-chain engineering : Linear alkyl groups (e.g., 2-ethylhexyl) promote vertical π-stacking, while bulky substituents (e.g., p-octylbenzene) reduce intermolecular distance, achieving mobilities up to 0.22 cm²V⁻¹s⁻¹ .
  • Backbone modification : Introducing electron-withdrawing groups (e.g., cyano, benzo[d]thiazole) lowers LUMO levels, enabling ambipolar transport .
  • Thin-film morphology : Thermal annealing and solvent vapor annealing optimize crystallinity, as monitored by AFM and grazing-incidence XRD .

Q. How can oxidative coupling reactions be leveraged to synthesize ICZ-based polymers or dimers?

  • FeCl₃-mediated coupling : Oxidizes 6-pentyl-ICZ to C-C-coupled dimers, while Pd(OAc)₂ promotes C-N coupling for ladder-type polymers .
  • Stille polymerization : Combines brominated ICZ monomers (e.g., 3,9-dibromo-ICZ) with thiophene-based acceptors to form donor-acceptor polymers for electrochromic devices .

Q. What challenges arise when integrating ICZ derivatives into metal-organic frameworks (MOFs)?

  • In-situ dehydrogenation : Tetrahydro-ICZ precursors oxidize during MOF synthesis, forming 5,11-dihydro-ICZ units, as confirmed by ¹H NMR and XRD .
  • Linker design : Dicarboxylate-functionalized ICZ derivatives require rigid spacers (e.g., biphenyl) to maintain porosity in Zn-MOF-ICZ .

Q. How should researchers address contradictions in reported HOMO levels or charge mobility values for ICZ derivatives?

Discrepancies often stem from experimental conditions (e.g., film morphology vs. solution measurements) or computational methods (DFT vs. electrochemical data). Mitigation strategies include:

  • Standardizing electrochemical measurements (cyclic voltammetry in anhydrous acetonitrile).
  • Cross-validating HOMO levels via photoelectron spectroscopy (PESA) and DFT calculations .
  • Reporting thin-film processing details (e.g., spin-coating speed, substrate treatment) to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
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6-Methyl-5,11-dihydroindolo[3,2-b]carbazole

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